Lavanduquinocin
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Overview
Description
Lavanduquinocin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Neuroprotective Properties
Lavanduquinocin, a substance produced by Streptomyces viridochromogenes, has been identified as having neuroprotective properties. It protects neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity, exhibiting significant neuroprotective activity with an EC50 value of 15.5 nm (Shin‐ya, Shimizu, Kunigami, Furihata, & Seto, 1995).
Biosynthetic Pathway Elucidation
The biosynthetic logic of Lavanduquinocin (LDQ), a potent neuroprotective carbazole alkaloid, was elucidated in a study. The research identified the genes required for generating the cyclolavandulyl moiety in LDQ, providing insights into the production and potential manipulation of such neuroprotective substances (Shen et al., 2023).
Synthesis Techniques
An efficient total synthesis technique for (±)-lavanduquinocin, a neuronal cell protecting alkaloid, was reported. This process involved an iron-mediated construction of the carbazole framework and a nickel-mediated coupling reaction, demonstrating a method for synthesizing this compound in a laboratory setting (Fröhner, Reddy, & Knölker, 2012).
Lipase-Catalyzed Asymmetric Synthesis
A study on the asymmetric synthesis of core carbazole structures related to lavanduquinocin utilized lipase catalysis. This method was applied for the enantioselective acetylation of racemic alcohols, contributing to the synthesis process of lavanduquinocin and related compounds (Choshi et al., 2007).
properties
Product Name |
Lavanduquinocin |
---|---|
Molecular Formula |
C26H31NO3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione |
InChI |
InChI=1S/C26H31NO3/c1-14-13-26(4,5)9-8-18(14)11-17-6-7-21-20(12-17)22-23(27-21)19(10-15(2)28)16(3)24(29)25(22)30/h6-7,12,15,27-28H,8-11,13H2,1-5H3/t15-/m1/s1 |
InChI Key |
OKMZLNWBACAZGV-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4C[C@@H](C)O)C |
Canonical SMILES |
CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4CC(C)O)C |
synonyms |
lavanduquinocin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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